N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide
Description
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinone ring, and a benzodioxole moiety
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c19-11-4-6-12(7-5-11)21-9-8-14(18(21)23)20-17(22)13-2-1-3-15-16(13)25-10-24-15/h1-7,14H,8-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJPVMDEIRBQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NC(=O)C2=C3C(=CC=C2)OCO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrrolidinone ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The chlorophenyl group can be introduced through a halogenation reaction, and the benzodioxole moiety can be attached via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It may serve as a ligand for biological receptors, potentially influencing biological pathways and processes.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or antiviral activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The exact mechanism by which N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide exerts its effects is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
N-[1-(4-chlorophenyl)ethyl]-cyanamide: This compound shares the chlorophenyl group but has a different core structure.
1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl derivatives: These compounds have similar pyrrolidinone rings but differ in their substituents.
Uniqueness: N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide is unique due to its combination of the chlorophenyl group, pyrrolidinone ring, and benzodioxole moiety, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and potential mechanisms of action. Further research and exploration of this compound could lead to significant advancements in various scientific fields.
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